![molecular formula C19H17ClN2O2S B185983 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 6218-07-1](/img/structure/B185983.png)
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has been studied as a potential treatment for various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.
Mécanisme D'action
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide inhibits JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide reduces the activation of T cells and B cells, which are involved in the immune response. This leads to a reduction in inflammation and disease activity in autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been shown to reduce the levels of cytokines, such as IL-2, IL-4, and interferon-gamma (IFN-γ), in patients with rheumatoid arthritis and psoriasis. It also reduces the levels of inflammatory markers, such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a potent inhibitor of JAK3 and has been extensively studied in preclinical and clinical trials. It is a useful tool for studying the role of JAK3 in immune responses and autoimmune diseases. However, its use in lab experiments is limited by its low solubility and stability in aqueous solutions.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide and JAK3 inhibitors. One area of research is the development of more potent and selective JAK3 inhibitors with improved solubility and stability. Another area of research is the identification of biomarkers that can predict the response to JAK3 inhibitors in patients with autoimmune diseases. Finally, the long-term safety and efficacy of JAK3 inhibitors need to be studied in larger patient populations.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide involves several steps, starting with the reaction of 4-chlorophenol with 2,2-dimethoxypropane to form 2-(4-chlorophenoxy)propane. This intermediate is then reacted with 2-aminothiazole to form 2-(4-chlorophenoxy)-N-(2-thiazolyl)propanamide. The final step involves the reaction of this intermediate with 3,4-dimethylphenyl isocyanate to form 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In preclinical studies, 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been shown to inhibit cytokine signaling and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis.
In clinical trials, 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been shown to be effective in reducing disease activity in patients with rheumatoid arthritis and psoriasis. However, its use in the treatment of multiple sclerosis has been limited due to safety concerns.
Propriétés
Numéro CAS |
6218-07-1 |
---|---|
Nom du produit |
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide |
Formule moléculaire |
C19H17ClN2O2S |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H17ClN2O2S/c1-12-3-4-14(9-13(12)2)17-11-25-19(21-17)22-18(23)10-24-16-7-5-15(20)6-8-16/h3-9,11H,10H2,1-2H3,(H,21,22,23) |
Clé InChI |
NDYILSLRFWVIBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.